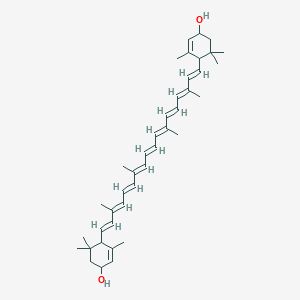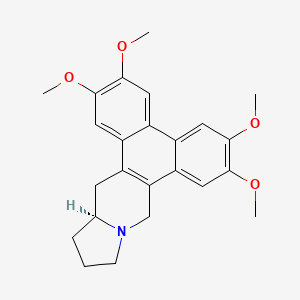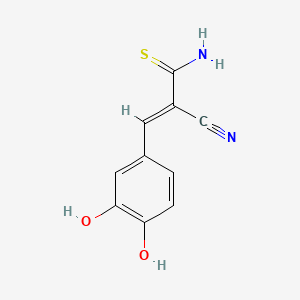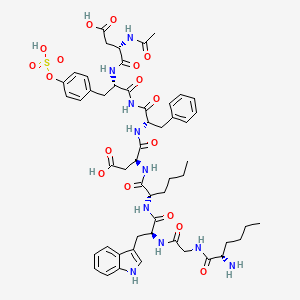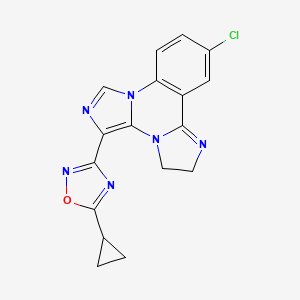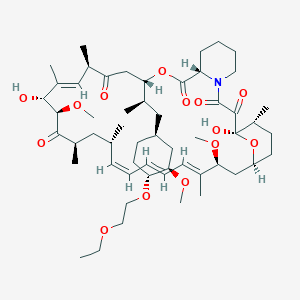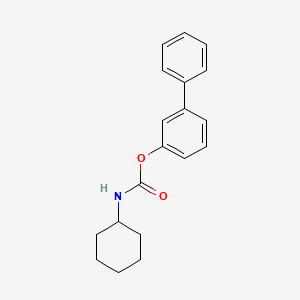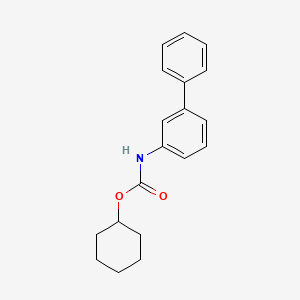
伐地考昔
概述
描述
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining . Valdecoxib was marketed under the brand name Bextra until it was withdrawn from the market due to safety concerns related to cardiovascular risks and severe skin reactions .
科学研究应用
Valdecoxib has been extensively studied for its applications in various fields:
Chemistry: Valdecoxib serves as a model compound for studying COX-2 inhibition and the development of new NSAIDs.
Biology: Research has focused on understanding the biological pathways and molecular targets of valdecoxib, particularly its role in inflammation and pain management.
Medicine: Valdecoxib was used clinically to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea.
作用机制
Valdecoxib exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxanes, which are mediators of inflammation and pain. By inhibiting COX-2, valdecoxib reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation . Unlike non-selective NSAIDs, valdecoxib does not inhibit COX-1, which helps to minimize gastrointestinal side effects .
安全和危害
Valdecoxib was removed from the Canadian, U.S., and E.U. markets in 2005 due to concerns about a possible increased risk of heart attack and stroke . Symptoms following acute NSAID overdoses are usually limited to lethargy, drowsiness, nausea, vomiting, and epigastric pain, which are generally reversible with supportive care . Gastrointestinal bleeding can occur, and hypertension, acute renal failure, respiratory depression, and coma may occur, but are rare .
未来方向
生化分析
Biochemical Properties
Valdecoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By inhibiting COX-2, Valdecoxib reduces the production of prostaglandins, which are mediators of inflammation and pain . Unlike non-selective NSAIDs, Valdecoxib does not inhibit platelet aggregation .
Cellular Effects
Valdecoxib influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It reduces the production of inflammatory mediators, leading to decreased inflammation and pain . Valdecoxib’s selective inhibition of COX-2 spares COX-1, which is important for maintaining gastric mucosal integrity and platelet function .
Molecular Mechanism
At the molecular level, Valdecoxib exerts its effects by binding to the COX-2 enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . Valdecoxib’s selective inhibition of COX-2 is achieved through its unique chemical structure, which allows it to fit into the COX-2 enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valdecoxib change over time due to its stability and degradation. Valdecoxib is metabolized in the liver, and its metabolites are excreted in the urine . Long-term studies have shown that Valdecoxib can maintain its anti-inflammatory and analgesic effects over extended periods, but its use is limited by potential adverse effects .
Dosage Effects in Animal Models
The effects of Valdecoxib vary with different dosages in animal models. At therapeutic doses, Valdecoxib effectively reduces inflammation and pain without significant adverse effects . At high doses, Valdecoxib can cause toxic effects, including gastrointestinal and renal toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in additional therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
Valdecoxib is metabolized primarily in the liver by cytochrome P450 enzymes . The main metabolic pathways involve hydroxylation and glucuronidation, leading to the formation of inactive metabolites that are excreted in the urine . Valdecoxib does not require CYP450 enzymes for its metabolism, which differentiates it from other COX-2 inhibitors .
Transport and Distribution
Valdecoxib is transported and distributed within cells and tissues through passive diffusion . It binds to plasma proteins, which facilitates its distribution throughout the body . Valdecoxib’s selective inhibition of COX-2 allows it to accumulate in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
Valdecoxib’s subcellular localization is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . It does not require specific targeting signals or post-translational modifications for its activity . Valdecoxib’s selective inhibition of COX-2 within the cytoplasm reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .
准备方法
Synthetic Routes and Reaction Conditions: Valdecoxib can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide linkage, resulting in the formation of valdecoxib .
Industrial Production Methods: Industrial production of valdecoxib involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Valdecoxib undergoes various chemical reactions, including:
Oxidation: Valdecoxib can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert valdecoxib to its corresponding amine derivatives.
Substitution: Valdecoxib can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
相似化合物的比较
Valdecoxib belongs to the class of selective COX-2 inhibitors, also known as coxibs. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used for similar indications. Unlike valdecoxib, celecoxib remains on the market.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor with a similar mechanism of action, used in some countries for the treatment of arthritis and pain.
Parecoxib: A prodrug of valdecoxib, used for postoperative pain management
Uniqueness of Valdecoxib: Valdecoxib was noted for its high selectivity for COX-2, which contributed to its potent anti-inflammatory and analgesic effects. its withdrawal from the market highlights the importance of balancing efficacy with safety in drug development .
属性
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044226 | |
| Record name | Valdecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valdecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |
| Record name | SID49665731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-10 mm Hg at 25 °C /Estimated/ | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
| Record name | Valdecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS RN |
181695-72-7 | |
| Record name | Valdecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valdecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valdecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valdecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valdecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 181695-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALDECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valdecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Valdecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




